molecular formula C13H9BrINO2 B6314280 N-(4-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide CAS No. 2627-76-1

N-(4-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide

Cat. No. B6314280
CAS RN: 2627-76-1
M. Wt: 418.02 g/mol
InChI Key: ODJWEOWHYPZENX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of organometallic reagents, bromination reactions, and lithiation reactions . For example, a related compound, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, was synthesized using physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another compound, “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .


Molecular Structure Analysis

The molecular structure of “N-(4-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide” can be predicted based on its name and the general rules of organic chemistry. It likely contains a benzamide core with bromine and iodine substituents at specific positions on the aromatic rings .

Future Directions

The future directions for the study of “N-(4-Bromo-phenyl)-2-hydroxy-5-iodo-benzamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of similar compounds has been a topic of recent research . Additionally, the potential antimicrobial and anticancer activities of similar compounds could be further explored .

properties

IUPAC Name

N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJWEOWHYPZENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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